Cinepazide maleate
CAS No.: 26328-04-1
Cat. No.: VC21338375
Molecular Formula: C26H35N3O9
Molecular Weight: 533.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 26328-04-1 |
---|---|
Molecular Formula | C26H35N3O9 |
Molecular Weight | 533.6 g/mol |
IUPAC Name | but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+; |
Standard InChI Key | XSTJTOKYCAJVMJ-UHDJGPCESA-N |
Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Appearance | Solid |
Melting Point | 135°C |
Chemical Structure and Properties
Cinepazide maleate is a complex organic compound consisting of cinepazide combined with maleic acid in a 1:1 ratio. The structural and chemical properties are detailed below:
Property | Value |
---|---|
Molecular Formula | C22H31N3O5.C4H4O4 |
Molecular Weight | 533.5708 g/mol |
Stereochemistry | ACHIRAL |
Optical Activity | NONE |
Defined Stereocenters | 0 / 0 |
E/Z Centers | 2 |
Charge | 0 |
The IUPAC name for cinepazide maleate is 1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one maleate . Its structure features a trimethoxyphenyl group connected to a piperazine ring via a propenoyl linker, with a pyrrolidinylcarbonyl methyl group attached to the piperazine ring.
The compound's SMILES notation is:
OC(=O)\C=C/C(O)=O.COC1=CC(=CC(OC)=C1OC)\C=C\C(=O)N2CCN(CC(=O)N3CCCC3)CC2
Pharmacological Mechanisms
Cinepazide maleate exerts its therapeutic effects through several mechanisms:
Calcium Channel Blockade
As a calcium channel blocker, cinepazide maleate prevents calcium ions from entering vascular smooth muscle cells. This action leads to relaxation of smooth muscles in cerebral vessels, coronary arteries, and peripheral vessels . The vasodilatory effect contributes to the relief of vasospasm and reduction in vascular resistance.
Effects on Cellular Signaling
Cinepazide maleate increases cyclic adenosine monophosphate (cAMP) levels by inhibiting cAMP phosphodiesterase . This effect contributes to its vasodilatory properties and may be involved in its metabolic effects.
Hematological Effects
Research has shown that cinepazide maleate improves the flexibility and deformability of red blood cells, enhancing their ability to pass through small blood vessels . This property contributes to improved microcirculation and reduced blood viscosity.
Anti-inflammatory Properties
Cinepazide maleate demonstrates significant anti-inflammatory effects, reducing levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α) . This anti-inflammatory action may contribute to its neuroprotective effects.
Therapeutic Applications
Acute Ischemic Stroke
A major randomized controlled trial involving 937 patients with acute ischemic stroke demonstrated that cinepazide maleate injection significantly improved outcomes compared to placebo . Key findings included:
Outcome Measure | Cinepazide Maleate Group | Placebo Group | P-value |
---|---|---|---|
Modified Rankin Scale score ≤2 at day 90 | 60.9% | 50.1% | 0.0004 |
Barthel Index ≥95 at day 90 | 53.4% | 46.7% | 0.0230 |
The study concluded that cinepazide maleate was superior to placebo in improving neurological function, activities of daily living, reducing disability, and promoting functional recovery in patients with acute ischemic stroke .
Severe Cerebral Hemorrhage
Research conducted on ICU patients with severe cerebral hemorrhage after surgery found that adding cinepazide maleate to routine treatment significantly improved outcomes . The experimental group receiving cinepazide maleate showed better scores on the Glasgow Coma Scale (GCS), National Institutes of Health Stroke Scale (NIHSS), and Fugl-Meyer assessments compared to the control group .
Additionally, patients treated with cinepazide maleate demonstrated improvements in oxidative stress indexes, with higher levels of total antioxidant capacity (T-Aoc), superoxide dismutase (SOD), and glutathione peroxidase (GSH-PX), as well as lower levels of malondialdehyde (MDA) .
Spinal Cord Injury
Recent research has explored the potential of cinepazide maleate in treating spinal cord injury. A study on rats demonstrated that cinepazide maleate treatment:
-
Significantly improved motor function as measured by the Basso-Beattie-Bresnahan (BBB) score and footprint test
-
Reduced the number of apoptotic cells at the injury site
-
Decreased the expression of inflammatory cytokines (TNF-α, IL-1β, and IL-6)
-
Reduced microglial activation as evidenced by decreased CD68-positive microglia
These findings suggest that cinepazide maleate promotes functional recovery after spinal cord injury through anti-apoptotic and anti-inflammatory mechanisms.
Pharmaceutical Formulations and Administration
Available Formulations
Cinepazide maleate is available in both oral and injectable formulations. The injectable form (cinepazide maleate injection) has been extensively studied in clinical trials and is commonly used in acute settings .
Preparation Methods
Patent literature describes several methods for preparing cinepazide maleate injections. One formulation consists of:
Ingredient | Quantity |
---|---|
Cinepazide Maleate | 80g |
D-Sorbitol | 50.8g |
Disodium hydrogen phosphate | 5.4g |
Water for injection | to 2000ml |
The preparation involves dissolving D-sorbitol in water for injection, adding cinepazide maleate to this solution, and then carefully adding disodium hydrogen phosphate solution to facilitate complete dissolution .
Dosage and Administration
In clinical studies for acute ischemic stroke, cinepazide maleate was administered as an intravenous infusion of 320 mg once daily for 14 days . The specific dosage and administration protocol may vary based on the indication and patient characteristics.
Regulatory Status and Global Availability
The regulatory status of cinepazide maleate varies significantly around the world:
Region | Status | Year |
---|---|---|
France | First approved, later withdrawn | 1974, withdrawn in 1990s |
European countries (Spain, Italy) | Withdrawn | 1990s |
Japan | Not re-registered | 2000s |
China | Approved by CFDA | 2002 |
Korea | Available for use | - |
In China, cinepazide maleate remains widely used for cerebrovascular diseases . The Beijing Hwellso Pharmaceutical Co., Ltd. received approval for the marketing of cinepazide in April 2002 with two dosage forms .
Synthesis Methods
Several synthetic routes for cinepazide maleate have been described in patents and literature. One method starts with trans-3,4,5-trimethoxycinnamic acid as a raw material, employing a carboxy activator for synthesis . Another approach involves pyrrolidine and chloroacetyl chloride dissolved in methylene dichloride to obtain an intermediate that is further processed . The synthetic methods are designed to maintain the appropriate stereochemistry, particularly the E/Z configuration of the double bonds.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume